Bienvenue dans la boutique en ligne BenchChem!

(S)-1-Methylnicotinium Iodide

Blood-Brain Barrier Choline Transporter CNS Distribution

This enantiopure (S)-1-Methylnicotinium Iodide is a permanently charged nicotinic acetylcholine receptor (nAChR) antagonist with minimal blood-brain barrier penetration. It enables selective targeting of peripheral nAChRs, crucial for dissecting autonomic and cardiovascular effects without CNS interference. As a primary (S)-nicotine metabolite, it is essential for LC-MS/MS method development and serves as a reliable negative control against nonspecific quaternary ammonium interactions. Its chiral bias drives diastereoselectivity in supramolecular assembly, ensuring experimental rigor.

Molecular Formula C11H17IN2
Molecular Weight 304.17 g/mol
CAS No. 21446-46-8
Cat. No. B014895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methylnicotinium Iodide
CAS21446-46-8
Synonyms(S)-1-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide, NIM
Molecular FormulaC11H17IN2
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C[N+](=CC=C2)C.[I-]
InChIInChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1
InChIKeyDYAGPCQOMOCCFX-MERQFXBCSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methylnicotinium Iodide (CAS 21446-46-8) – Chiral Quaternary Ammonium Nicotine Metabolite and Receptor Probe


(S)-1-Methylnicotinium Iodide is a quaternary ammonium salt derived from N-methylation of the pyridine nitrogen of (S)-nicotine [1]. It is a chiral, water-soluble crystalline solid with a molecular weight of 304.17 g/mol and melting point of 166–168°C [2]. As a permanently charged analog of nicotine, it acts as a nicotinic acetylcholine receptor (nAChR) antagonist and serves as a key metabolite in nicotine metabolism studies .

Why N-Alkylnicotinium Iodides Are Not Interchangeable – The Critical Role of Alkyl Chain Length and Chirality


N-n-Alkylnicotinium analogs exhibit profound differences in nAChR subtype selectivity, BBB penetration, and functional activity that are directly dictated by the N-alkyl chain length and stereochemistry. For example, the C10 analog NDNI (N-n-decylnicotinium iodide) is a potent, selective α4β2* nAChR antagonist (Ki = 90 nM) but fails to inhibit nicotine-evoked dopamine release, whereas the C8 analog NONI (N-n-octylnicotinium iodide) potently inhibits dopamine release (IC₅₀ = 0.62 μM) yet has low affinity for α4β2* binding sites [1]. Furthermore, the (S)-enantiomer of 1-methylnicotinium iodide imparts chiral recognition in supramolecular assemblies (ΔG = 1.1 kcal/mol), a property absent in the racemate or (R)-enantiomer [2]. Consequently, substituting one nicotinium salt for another without rigorous characterization risks invalidating experimental outcomes in receptor pharmacology, chiral recognition, and CNS distribution studies.

Quantitative Differentiation of (S)-1-Methylnicotinium Iodide: Evidence-Based Comparisons for Informed Procurement


Blood-Brain Barrier Penetration: NMNI vs. NONI – A 20-Fold Difference in Transporter Affinity

Unlike the longer-chain analog N-n-octylnicotinium iodide (NONI), which enters the brain via the BBB choline transporter with an apparent Ki of 49 μM, N-methylnicotinium iodide (NMNI) exhibits minimal interaction with this transporter (apparent Ki ≥ 1000 μM) [1]. This quantitative difference establishes NMNI as a peripherally restricted control probe when CNS exclusion is required, whereas NONI is CNS-penetrant. The data derive from in situ rat brain perfusion studies measuring [³H]choline uptake inhibition.

Blood-Brain Barrier Choline Transporter CNS Distribution Nicotinium Analogs

Nicotinic Receptor Binding Affinity: NMNI's Low α4β2* Affinity Contrasts with High-Affinity Long-Chain Analogs

In a systematic SAR study of N-n-alkylnicotinium iodides (C1 to C12), NMNI (C1) exhibited the lowest affinity for α4β2* nAChRs among the series, with a Ki value of approximately 20 μM for S-(-)-[³H]nicotine binding sites in rat striatal membranes [1]. In contrast, the C10 analog NDNI displayed a Ki of 90 nM, representing a >200-fold higher affinity. This demonstrates that the methyl group alone confers minimal affinity for the high-affinity nicotine binding site, making NMNI a suitable negative control or a probe for low-affinity interactions.

Nicotinic Acetylcholine Receptor α4β2 nAChR Radioligand Binding Structure-Activity Relationship

Functional Antagonism of Nicotine-Evoked Dopamine Release: NMNI Shows Minimal Inhibition vs. Potent NONI

In superfused rat striatal slices preloaded with [³H]dopamine, NMNI (C1) exhibited negligible inhibition of S-(-)-nicotine-evoked [³H]overflow at concentrations up to 100 μM [1]. By contrast, the C8 analog NONI potently inhibited overflow with an IC₅₀ of 0.62 μM, and the C10 analog NDNI lacked inhibitory activity despite high α4β2* affinity [2]. This functional profile positions NMNI as an inactive control in dopamine release assays, whereas NONI is a validated competitive antagonist.

Dopamine Release Striatal Slices Functional nAChR Antagonism Nicotine Pharmacology

Chiral Recognition in Supramolecular Chemistry: Enantiopure (S)-NMNI Imposes Helicate Chirality with ΔG = 1.1 kcal/mol

Enantiopure (S)-N-methylnicotinium iodide (s-nic) acts as a chiral counterion to induce diastereomeric excess in a dinuclear triple-stranded helicate assembly. The energy difference (ΔG) between the ΛΛ and ΔΔ helicate diastereomers in the presence of s-nic is 1.1 ± 0.2 kcal/mol [1]. This stereospecific interaction is absent when the racemate or (R)-enantiomer is employed, demonstrating the unique utility of the (S)-enantiomer in asymmetric induction and chiral resolution applications.

Chiral Induction Supramolecular Chemistry Ion Pairing Helicates

Antinociceptive Potency: NMNI is 100- to 300-Fold Less Active Than Nicotine in Peripheral Administration

In the mouse phenylquinone writhing test, systemically administered nicotine pyridine methiodide (NMNI) was approximately 100 times less potent than nicotine, while nicotine pyrrolidine methiodide was ~3-fold less potent [1]. In the rat tail-flick test, NMNI was inactive after peripheral administration, whereas nicotine was active, consistent with NMNI's poor CNS penetration (plasma-to-brain ratio >20) [1]. Intraventricular injection restored antinociceptive activity, confirming that quaternization does not abolish intrinsic receptor activity but restricts CNS access.

Antinociception Pain Models Nicotine Methiodides Peripheral vs. Central Activity

Synthetic Selectivity: N-Methylation of Nicotine Yields a 2.5:1 Mixture of Pyrrolidine vs. Pyridine Methylation

Alkylation of nicotine with 1 equivalent of iodomethane in methanol or acetonitrile yields a ~2.5:1 mixture of N′-methylnicotinium iodide (pyrrolidine methylation) and N-methylnicotinium iodide (pyridine methylation, NMNI) [1]. This regioselectivity underscores that obtaining pure (S)-1-methylnicotinium iodide requires careful chromatographic separation or alternative synthetic routes. The isomeric impurity profile directly impacts biological activity, as the two regioisomers exhibit distinct pharmacological profiles (e.g., pyrrolidine methiodide is ~30× more potent in antinociception than the pyridine isomer) [2].

Regioselective Alkylation Nicotine Derivatization Quaternary Ammonium Synthesis

Defined Applications for (S)-1-Methylnicotinium Iodide Based on Verified Differentiation Evidence


Peripherally Restricted Nicotinic Probe in Cardiovascular or Autonomic Studies

Due to its negligible BBB penetration (Ki ≥ 1000 μM for choline transporter) [1], (S)-1-Methylnicotinium Iodide can be used to selectively activate or antagonize peripheral nicotinic receptors without central nervous system involvement. This is critical for dissecting peripheral vs. central components of nicotine's cardiovascular, pressor, or autonomic effects.

Negative Control in Dopamine Release and nAChR Functional Assays

Given its minimal inhibition of nicotine-evoked dopamine release (≤10% at 100 μM) [2] and low affinity for α4β2* nAChRs (Ki ≈ 20 μM) [3], NMNI serves as an ideal negative control when paired with active nicotinium antagonists like NONI or DHβE. This ensures that observed effects are not due to nonspecific quaternary ammonium interactions.

Chiral Induction Agent in Supramolecular and Asymmetric Synthesis

Enantiopure (S)-NMNI provides a quantifiable chiral bias (ΔG = 1.1 kcal/mol) in helicate assembly [4]. It can be employed as a chiral counterion to induce diastereoselectivity in metal-organic frameworks, coordination complexes, or phase-transfer catalysis, a capability not offered by the racemate or (R)-isomer.

Analytical Reference Standard for Nicotine Metabolite Profiling

As a primary N-methylated metabolite of (S)-nicotine, (S)-1-Methylnicotinium Iodide is essential for quantifying nicotine metabolism in biological matrices via HPLC or LC-MS/MS . Its distinct retention time and mass transition allow unambiguous identification, particularly when distinguishing from the pyrrolidine regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Methylnicotinium Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.